N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
N-(2-(4-(2-Methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 2-methoxybenzoyl group at the 4-position and a thiophene-3-carboxamide moiety linked via a two-carbon ethyl chain.
Properties
IUPAC Name |
N-[2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMGGUEAPMFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is the D4 dopamine receptor. Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
This compound: interacts with its target, the D4 dopamine receptor, as a potent and selective ligand. This interaction can lead to changes in the receptor’s activity, which can subsequently influence the signaling pathways it is involved in.
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to dopamine signaling, given its interaction with the D4 dopamine receptor. Dopamine signaling plays a key role in the reward system of the brain, and alterations in this pathway can have significant downstream effects on behavior and mood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, the compound could influence dopamine signaling and have downstream effects on various physiological functions and behaviors.
Biological Activity
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, a methoxybenzoyl group, and a thiophene ring. Its molecular formula is , and it has been classified under various chemical categories due to its diverse functionalities.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, this compound has been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization, which is crucial for cancer cell mitosis. This results in cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
- Multidrug Resistance (MDR) Overcoming : Studies have demonstrated that this compound can effectively inhibit the growth of both parental and MDR-overexpressing cancer cell lines, indicating its potential utility in treating resistant forms of cancer .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and apoptotic effects of the compound on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| CCRF-CEM (Leukemia) | 0.124 | Significant growth inhibition |
| NCI-H522 (Lung Cancer) | 3.81 | Moderate growth inhibition |
| PC-3 (Prostate Cancer) | 15.0 | Induction of apoptosis |
| A375 (Melanoma) | 10.5 | Cell cycle arrest |
These results indicate a promising profile for this compound as an anticancer agent.
In Vivo Studies
In vivo studies have further validated the anticancer efficacy of this compound. For example:
- Xenograft Models : In animal models with human prostate and melanoma tumors, treatment with this compound resulted in tumor growth inhibition rates ranging from 4% to 30% compared to control groups .
- Neurotoxicity Assessment : Notably, higher doses (up to 15 mg/kg) did not exhibit significant neurotoxic effects, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific patient cohorts:
- Patient Cohort with Advanced Solid Tumors : A clinical trial involving patients with advanced solid tumors showed that administration of the compound led to partial responses in 30% of participants, with manageable side effects .
- Combination Therapy Trials : Preliminary results from trials combining this compound with existing chemotherapeutics indicated enhanced efficacy and reduced resistance mechanisms in treated patients .
Comparison with Similar Compounds
Key Compounds:
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Structural Differences: Replaces the 2-methoxybenzoyl group with a 3-cyanophenyl moiety and introduces a benzamide-thiophene hybrid. Synthesis: Yield of 32% after sequential normal-phase and reverse-phase chromatography . Pharmacology: Designed as a D3 receptor ligand, with the cyano group enhancing receptor binding specificity compared to halide-substituted analogs .
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) Structural Differences: Features a 3-(trifluoromethyl)phenyl group on piperazine.
Pharmaceutical-Related Compounds (Ziprasidone Derivatives)
Key Compounds:
Ziprasidone Related Compound B
- Structure : Bis-indoline-dione core with dual benzoisothiazol-piperazine groups.
- Molecular Weight : 839.85 g/mol, significantly larger than the target compound.
- Role : Byproduct in ziprasidone synthesis; highlights the importance of substituent size on pharmacokinetics (e.g., reduced bioavailability due to high molecular weight) .
Ziprasidone Related Compound C Structure: Mono-benzoisothiazol-piperazine with a chlorinated indolinone. Molecular Weight: 546.11 g/mol, closer to the target compound but with divergent heterocycles (isothiazole vs. thiophene) .
Adrenoceptor-Targeting Analogs
Key Compound: BMY7378
- Structure : 8-Azaspiro[4,5]decane-dione with a 4-(2-methoxyphenyl)piperazinyl group.
- Pharmacology: Selective α1D-adrenoceptor antagonist (Ki = 0.2 nM) .
- Solubility: Ethanol-soluble, unlike the hydrochloride salt form of the target compound, which is water-compatible .
Table 2: Pharmacological and Physicochemical Comparison
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., CF3, CN) on the piperazine aromatic ring enhance receptor selectivity and metabolic stability .
- Thiophene vs. benzoisothiazole substitutions alter receptor binding profiles (e.g., D3 vs. serotonin receptors) .
Synthetic Challenges :
- Low yields (e.g., 32% for 3a) suggest steric or electronic hindrance during piperazine-alkylation steps .
Therapeutic Potential: The target compound’s balance of moderate molecular weight and hydrophilic salt form may offer advantages in CNS bioavailability compared to bulkier analogs like Ziprasidone derivatives .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis involves coupling the 2-methoxybenzoyl-piperazine moiety with thiophene-3-carboxamide via an ethyl linker. Critical steps include:
- Coupling Reagents : Use HBTU or BOP with EtN to activate carboxylic acids for amide bond formation .
- Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) or reverse-phase HPLC to isolate intermediates and final product .
- Salt Formation : Hydrochloride salt generation requires stoichiometric HCl in ethanol, followed by recrystallization for purity .
Q. How should researchers characterize the compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., methoxybenzoyl aromatic protons at δ 6.8–7.8 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z ~464.5) .
- HPLC : ≥98% purity using C18 columns with acetonitrile/water mobile phases .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
- Salt Selection : Hydrochloride salts enhance aqueous solubility but may require co-solvents (e.g., DMSO ≤1% v/v) .
- Micelle Formation : Use surfactants like Tween-80 for hydrophobic intermediates in cell-based assays.
- pH Adjustment : Buffered solutions (pH 4–6) stabilize the piperazine moiety’s protonation state .
Advanced Research Questions
Q. How does structural modification (e.g., 2-methoxy vs. 2,3-dichloro substituents) impact receptor selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Replace the 2-methoxy group with electron-withdrawing groups (e.g., Cl) to enhance D3 receptor affinity. Evidence shows 2,3-dichlorophenyl analogs exhibit 10-fold higher D3 binding (K = 0.8 nM vs. 8 nM for methoxy) .
- Use radioligand displacement assays (e.g., H-spiperone) and functional cAMP assays to quantify selectivity .
Q. How to resolve contradictions in reported receptor binding data?
Methodological Answer:
- Assay Validation : Compare results across multiple models (e.g., transfected HEK-293 cells vs. native tissue).
- Statistical Analysis : Apply ANOVA to assess variability in K values caused by assay conditions (e.g., Mg concentration) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify conflicting steric/electronic interactions .
Q. What in vivo models are suitable for evaluating CNS penetration?
Methodological Answer:
Q. How to assess metabolic stability in hepatic systems?
Methodological Answer:
Q. What methods validate enantiomer-specific activity?
Methodological Answer:
Q. How to design stability studies under physiological conditions?
Methodological Answer:
Q. What computational tools predict off-target interactions?
Methodological Answer:
- Target Profiling : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., 5-HT, σ receptors).
- Molecular Dynamics : Simulate ligand-receptor interactions over 100 ns to assess binding mode stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
